molecular formula C14H12N4S B2407324 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine CAS No. 1004184-50-2

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine

Cat. No.: B2407324
CAS No.: 1004184-50-2
M. Wt: 268.34
InChI Key: SJHCEIJZJASRJY-UHFFFAOYSA-N
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Description

The compound 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine is a valuable chemical scaffold for advanced life sciences research. Pyrazolylpyridazine derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors . These structures are frequently explored in the development of therapeutic agents for conditions such as cancer, with some derivatives acting through mechanisms like tubulin polymerization inhibition or by targeting key oncogenic pathways . Furthermore, the pyrazolylpyridazine core is recognized as a privileged structure in drug discovery, bearing a close resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . Researchers utilize this compound as a key intermediate to develop novel bioactive molecules, leveraging its structure to probe biochemical mechanisms and optimize activity against specific targets.

Properties

IUPAC Name

3-methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-19-14-8-7-13(16-17-14)11-3-5-12(6-4-11)18-10-2-9-15-18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHCEIJZJASRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the pyridazine ring.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Activities

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine belongs to a class of compounds known for their diverse pharmacological properties. Research has highlighted several key activities:

  • Anti-inflammatory Effects : Pyridazine derivatives, including this compound, have shown significant anti-inflammatory activity. For instance, studies indicate that related pyridazinone derivatives exhibit potent analgesic effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cardiovascular Effects : Some derivatives of pyridazines have demonstrated cardiotonic and vasodilatory properties, suggesting potential applications in treating cardiovascular diseases . The structural modifications in the pyridazine ring can enhance these effects, making them valuable for further development.
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been studied for their efficacy against various pathogens, including Mycobacterium tuberculosis . The incorporation of specific functional groups can enhance their activity against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and pyridazine rings can significantly influence their pharmacological profiles:

Substituent Effect
Methylthio groupEnhances anti-inflammatory activity
Pyrazole ringIncreases binding affinity to target proteins
Aromatic substitutionsModulates lipophilicity and bioavailability

Research indicates that modifications at specific positions can lead to compounds with improved potency and selectivity for biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

  • A study published in the South Asian Research Journal of Pharmaceutical Sciences reported that pyridazinone derivatives exhibited significant analgesic activity without causing gastric ulceration, highlighting their therapeutic potential .
  • Another investigation focused on the synthesis and evaluation of pyrazole derivatives against Mycobacterium tuberculosis, demonstrating promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine include other pyridazine derivatives, such as:

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a carbonyl group at the 3-position, known for its diverse biological activities.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the methylthio group and the pyridazine ring enhances its pharmacological profile. The molecular formula is C13H12N4SC_{13}H_{12}N_4S, with a molecular weight of approximately 272.33 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

  • In Vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range (0.75–4.15 µM) .
  • Mechanism of Action : It acts as a microtubule-destabilizing agent, which is crucial for inducing apoptosis in cancer cells. Studies indicated that it enhances caspase-3 activity, confirming its role in apoptosis induction .
Cell Line IC50 (µM) Mechanism
MDA-MB-2310.75 - 4.15Microtubule destabilization
HepG2Not specifiedApoptosis induction
A549Not specifiedApoptosis induction

Anti-inflammatory Activity

The pyrazole scaffold has been linked to anti-inflammatory effects, with compounds exhibiting inhibition of NF-κB/AP-1 signaling pathways. This suggests that derivatives like this compound may also possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole and pyridazine rings significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or reduce potency against specific cancer types .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, where this compound was included among several analogs tested for anticancer efficacy. The results demonstrated that this compound could effectively inhibit tumor growth without adversely affecting normal cells .

Q & A

Q. What synthetic strategies are effective for constructing the pyridazine core with pyrazole and methylthio substituents?

The synthesis of heterocyclic compounds like this typically involves multi-step reactions. For pyridazine derivatives, cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition is common. For regioselective introduction of the pyrazole group, coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized aryl halides are recommended. The methylthio group can be introduced via nucleophilic substitution using sodium thiomethoxide . Monitoring intermediate formation with TLC (e.g., CHCl₃:MeOH = 95:5) and optimizing reaction time/temperature are critical to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive characterization requires:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and aromatic proton environments.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyrazoline derivatives .
  • Elemental analysis to validate purity .

Q. What stability considerations are critical for handling and storing this compound?

Pyridazine and pyrazole derivatives are often sensitive to light, moisture, and oxidative conditions. Store under inert gas (N₂/Ar) at −20°C in amber vials. Solvent choice (e.g., DMSO or dry DMF) during experiments can prevent hydrolysis of the methylthio group. Pre-screening stability via accelerated degradation studies (e.g., exposure to UV light, varying pH) is advised .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of pyrazole substitution on the phenyl ring?

Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., methylthio) on the pyridazine ring can direct pyrazole coupling to the para position via resonance stabilization. Computational methods (DFT calculations) can predict favorable transition states for substitution patterns. Experimental validation via competitive coupling reactions with meta/para-substituted aryl halides is recommended .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone or varying pyrazole substituents).
  • Test in vitro bioactivity (e.g., kinase inhibition, antimicrobial assays) and correlate results with electronic (Hammett constants) or steric parameters (molar refractivity).
  • Use molecular docking to identify binding motifs, leveraging structural data from related compounds .

Q. How should researchers address contradictions in reaction yields or unexpected byproducts during synthesis?

  • Troubleshooting steps :
  • Verify reagent purity (e.g., aryl halide freshness).
  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings).
  • Use scavengers (e.g., activated carbon) to remove Pd residues.
    • Byproduct analysis : Employ LC-MS or preparative HPLC to isolate and identify impurities. For example, over-reduction of the pyridazine ring or thiomethyl group oxidation could explain deviations .

Q. What experimental frameworks are suitable for studying environmental degradation pathways?

  • Photodegradation : Expose the compound to UV-Vis light in aqueous/organic solvents and analyze breakdown products via GC-MS.
  • Biodegradation : Use microbial consortia from contaminated sites and monitor metabolite formation.
  • Reference methodologies from environmental fate studies, such as those in Project INCHEMBIOL, which emphasize abiotic/biotic transformation tracking .

Q. How can computational modeling predict physicochemical properties relevant to drug design?

  • LogP and solubility : Use software like Schrödinger’s QikProp or ACD/Labs to estimate partition coefficients and aqueous solubility.
  • ADMET profiling : Predict metabolic stability (CYP450 interactions) and toxicity (AMES test alerts).
  • Cross-validate predictions with experimental data from analogs (e.g., pyridazine sulfides) .

Methodological Notes

  • Experimental Design : For reproducibility, document reaction parameters (solvent, catalyst, temperature) systematically. Use randomized block designs for biological assays to minimize bias .
  • Data Validation : Replicate key findings across independent syntheses and characterize all intermediates rigorously.
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., hydrazines, thiols) and dispose of waste per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.